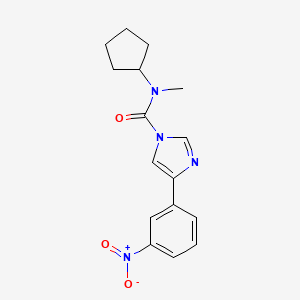

N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide

Description

Properties

Molecular Formula |

C16H18N4O3 |

|---|---|

Molecular Weight |

314.34 g/mol |

IUPAC Name |

N-cyclopentyl-N-methyl-4-(3-nitrophenyl)imidazole-1-carboxamide |

InChI |

InChI=1S/C16H18N4O3/c1-18(13-6-2-3-7-13)16(21)19-10-15(17-11-19)12-5-4-8-14(9-12)20(22)23/h4-5,8-11,13H,2-3,6-7H2,1H3 |

InChI Key |

OIPQMWUMUMFFKB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCC1)C(=O)N2C=C(N=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Preparation of 2-Bromo-1-(3-nitrophenyl)ethanone Intermediate

- Starting from 1-(3-nitrophenyl)ethanone, bromination is performed using phenyltrimethylammonium tribromide in tetrahydrofuran (THF) at room temperature.

- The reaction proceeds for 1 hour, followed by filtration and solvent evaporation.

- The crude product is purified by recrystallization from isopropanol to yield 2-bromo-1-(3-nitrophenyl)ethanone with approximately 70% yield.

Formation of the Imidazole Core

- The imidazole ring is formed by cyclization involving α-bromo ketone intermediates and appropriate nitrogen sources.

- This step typically involves treatment with ammonium hydroxide and aldehydes to generate the imidazolyl intermediate.

Carbamoylation to Introduce N-Cyclopentyl-N-methylcarboxamide

- The key carbamoylation is conducted by reacting the imidazolyl intermediate with carbamoyl chlorides or phenylcarbamate derivatives.

- N-cyclopentyl-N-methylamine is converted into the corresponding carbamoyl chloride using phosgene or phosgene equivalents, though this route has safety concerns due to phosgene toxicity.

- Alternatively, phenylcarbamate intermediates can be used to improve yields and reduce hazardous reagents.

- The carbamoylation reaction is typically performed in organic solvents such as THF, methyl THF, dioxane, or dichloromethane under basic conditions (e.g., NaOH, NaHCO3, or organic bases like triethylamine).

- Reaction temperatures range from ambient to reflux conditions (~60 °C).

Reduction of Nitro Group (Optional)

- For derivatives requiring the amino group, catalytic hydrogenation is performed using palladium on carbon (Pd/C) under hydrogen atmosphere at room temperature overnight.

- The product is then isolated by filtration and recrystallization, yielding 4-(3-aminophenyl)-N-cyclopentyl-N-methyl-1H-imidazole-1-carboxamide.

Final Urea Formation (For Ureidophenyl Derivatives)

- The amino derivative is reacted with potassium cyanate in acidic aqueous media (e.g., 2N HCl) at 0 °C to room temperature over 24 hours to form the ureido derivative.

- This step can be telescoped without purification of the intermediate amine.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of 1-(3-nitrophenyl)ethanone | Phenyltrimethylammonium tribromide | THF | Room temp, 1 h | 70 | Recrystallization from isopropanol |

| Imidazole ring formation | α-Bromo ketone + ammonium hydroxide + aldehyde | THF/DMF | Ambient to reflux | Not specified | Intermediate formation of imidazolyl |

| Carbamoylation | N-cyclopentyl-N-methylcarbamoyl chloride or phenylcarbamate | THF, methyl THF, dioxane, DCM | 30 °C to reflux (~60 °C) | 76 | Carbamoyl chloride route less preferred due to phosgene use |

| Nitro group reduction | Pd/C catalyst, H2 atmosphere | EtOAc/EtOH mixture | Room temp, overnight | 80 | Filtration and recrystallization |

| Urea formation | Potassium cyanate, 2N HCl aqueous | Water/DCM/Propan-2-ol | 0 °C to RT, 24-48 h | Not specified | Can be telescoped without intermediate purification |

Research Findings and Improvements

- The carbamoylation step using phenylcarbamate intermediates has been shown to improve overall yield and reduce hazardous reagent use compared to traditional carbamoyl chloride methods.

- The use of basic conditions with inorganic bases (NaOH, NaHCO3) or organic bases (triethylamine) in solvents like THF or methyl THF provides efficient coupling with good selectivity and yield.

- The nitro group reduction to amine is efficiently achieved at room temperature under mild hydrogenation conditions, facilitating further functionalization.

- Telescoping the amine intermediate directly into urea formation without purification streamlines the synthesis and reduces process time and waste.

- The melting points and NMR data confirm the purity and structural integrity of the synthesized compound.

Summary Table of Synthetic Route

| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Bromo-1-(3-nitrophenyl)ethanone | Phenyltrimethylammonium tribromide, THF | 70 | Bromination of acetophenone derivative |

| 2 | Imidazolyl intermediate | α-Bromo ketone + ammonium hydroxide + aldehyde | Not specified | Ring closure to form imidazole core |

| 3 | N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide | Carbamoyl chloride or phenylcarbamate, base, THF | 76 | Carbamoylation step |

| 4 | 4-(3-Aminophenyl)-N-cyclopentyl-N-methyl-1H-imidazole-1-carboxamide | Pd/C, H2, EtOAc/EtOH | 80 | Nitro reduction |

| 5 | N-Cyclopentyl-N-methyl-4-(3-ureidophenyl)-1H-imidazole-1-carboxamide | Potassium cyanate, 2N HCl, aqueous | Not specified | Urea formation |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.

Major Products

Reduction of Nitro Group: Formation of the corresponding amine.

Substitution Reactions: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use as a pharmaceutical agent due to its biological activities.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may also play a role in its biological activity through redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs include FAAH inhibitors, dihydropyridine derivatives, and other imidazole carboxamides (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Imidazole Carboxamide Derivatives

*Estimated based on structural analogy.

Key Observations:

Substituent Effects on Bioactivity :

- The 3-nitrophenyl group in the target compound and barnidipine impurities (e.g., impurity 2) suggests a role in electronic modulation. In barnidipine, this group stabilizes the dihydropyridine core for calcium channel blocking . For the target compound, it may enhance binding to hydrophobic enzyme pockets.

- Pyridin-3-yl in BIA 10-2445 facilitates hydrogen bonding with FAAH’s catalytic residues, a feature absent in the nitro-substituted target compound .

The dimethylamino group in ’s compound increases polarity, contrasting with the nitro group’s electron-withdrawing nature.

Biological Activity

N-cyclopentyl-N-methyl-4-(3-nitrophenyl)-1H-imidazole-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features an imidazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

Key Structural Components:

- Cyclopentyl Group : Contributes to lipophilicity and may enhance membrane permeability.

- Nitrophenyl Moiety : Often associated with increased biological activity due to electron-withdrawing effects.

- Imidazole Ring : Known for interactions with biological targets such as enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induces apoptosis via caspase activation |

| HCT-116 (Colon) | 2.41 | G1 phase cell cycle arrest |

| A549 (Lung) | 1.54 | Inhibition of proliferation |

These findings suggest that the compound may act as a potent anticancer agent, particularly against breast and lung cancer cells.

The mechanism by which this compound exerts its effects appears to involve:

- Apoptosis Induction : Flow cytometry assays indicate that the compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1 phase, preventing further proliferation.

Synthesis

The synthesis of this compound can be achieved through various methods, including regioselective reactions that allow for scalable production. The synthetic pathways often involve:

- Formation of the imidazole ring.

- Introduction of the cyclopentyl and nitrophenyl groups via nucleophilic substitution reactions.

Study on Anticancer Efficacy

In a study published in 2020, researchers evaluated several imidazole derivatives for their anticancer properties. Among them, this compound demonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines, outperforming some established chemotherapeutic agents like doxorubicin .

Comparative Analysis

A comparative analysis was conducted to evaluate the efficacy of various imidazole derivatives against different cancer types. The results indicated that modifications in the substituents significantly influenced biological activity, highlighting the importance of structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.